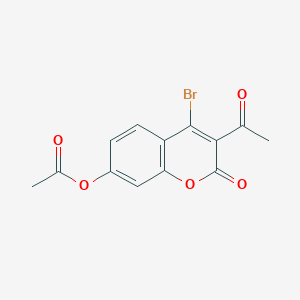
Pomalidomide-CO-PEG2-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-CO-PEG2-propargyl: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the field of medical research, particularly in the development of targeted protein degradation technologies such as PROTACs (proteolysis-targeting chimeras). The addition of the PEG linker and propargyl group enhances the solubility and reactivity of pomalidomide, making it a versatile tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-CO-PEG2-propargyl typically involves the following steps:
Preparation of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.
Attachment of PEG Linker: The PEG linker is attached to pomalidomide through a series of coupling reactions, often involving the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds.
Introduction of Propargyl Group:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-CO-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Propargyl bromide, DCC, NHS; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Pomalidomide-CO-PEG2-propargyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pomalidomide-CO-PEG2-propargyl involves several key steps:
Binding to Cereblon: Pomalidomide binds to the protein cereblon, a component of the E3 ubiquitin ligase complex.
Recruitment of Target Proteins: The PEG linker facilitates the recruitment of target proteins to the E3 ligase complex.
Ubiquitination and Degradation: The recruited target proteins are ubiquitinated and subsequently degraded by the proteasome.
This mechanism allows for the selective degradation of specific proteins, making this compound a powerful tool in targeted protein degradation research .
Comparison with Similar Compounds
Pomalidomide-PEG2-butyl iodide: Another pomalidomide-based compound used in PROTAC research.
Pomalidomide-PEG2-CO2H: A variant with a carboxylic acid functional group, used for conjugation with amine-containing molecules.
Uniqueness: Pomalidomide-CO-PEG2-propargyl stands out due to its propargyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in the development of complex molecular architectures and targeted protein degradation technologies .
Properties
Molecular Formula |
C21H21N3O7 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-3-(2-prop-2-ynoxyethoxy)propanamide |
InChI |
InChI=1S/C21H21N3O7/c1-2-9-30-11-12-31-10-8-17(26)22-14-5-3-4-13-18(14)21(29)24(20(13)28)15-6-7-16(25)23-19(15)27/h1,3-5,15H,6-12H2,(H,22,26)(H,23,25,27) |
InChI Key |
UJZAUAJJDNQCEC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780032.png)
![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane](/img/structure/B14780043.png)

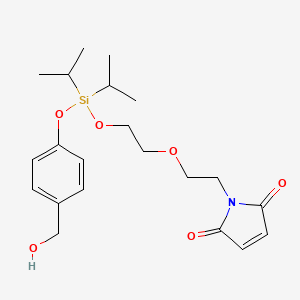
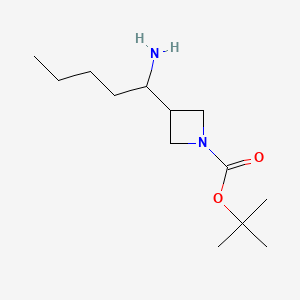
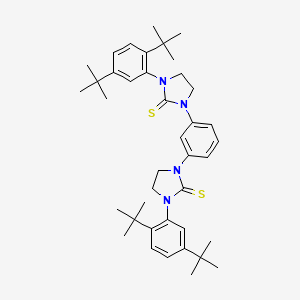


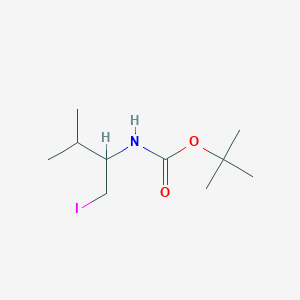

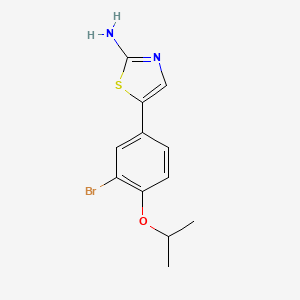
![2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide](/img/structure/B14780122.png)
